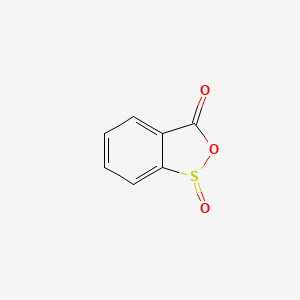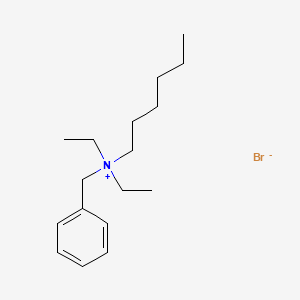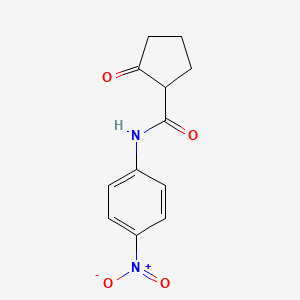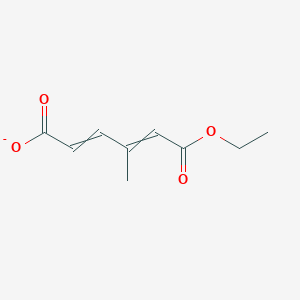
6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate is an organic compound with the molecular formula C9H11O4 It is characterized by its ethoxy and methyl substituents on a hexa-2,4-dienoate backbone, which includes a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methyl-6-oxohexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-Methyl-6-oxohexa-2,4-dienoic acid.
Reduction: 6-Ethoxy-4-methyl-6-hydroxyhexa-2,4-dienoate.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, contributing to the compound’s overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate
- (2Z,4E)-2-hydroxy-6-oxohexa-2,4-dienoic acid
- (2Z,4E)-2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate
Uniqueness
6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate is unique due to its specific ethoxy and methyl substituents, which confer distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
90071-41-3 |
|---|---|
Molecular Formula |
C9H11O4- |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
6-ethoxy-4-methyl-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C9H12O4/c1-3-13-9(12)6-7(2)4-5-8(10)11/h4-6H,3H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
QLBOOUGSUHVLNU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


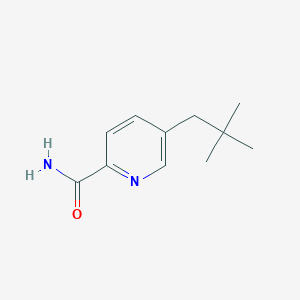
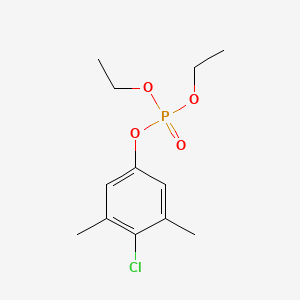
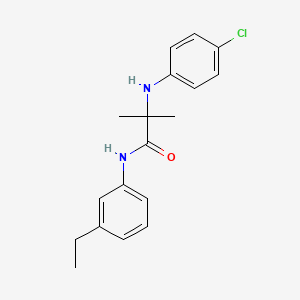
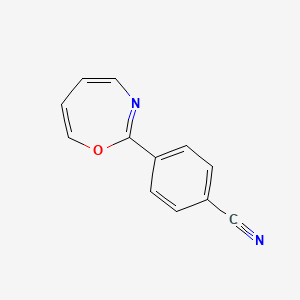
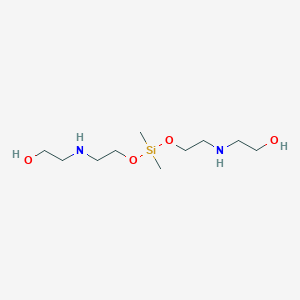

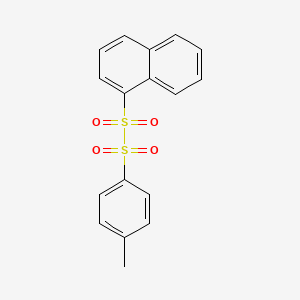
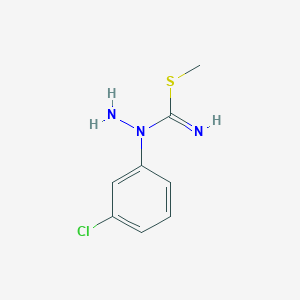
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
